Ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom, a trifluoroethyl group, and an ethyl ester functional group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of Ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Attachment of the trifluoroethyl group: This step involves the reaction of the iodinated pyrazole with a trifluoroethylating agent, such as trifluoroethyl iodide, under appropriate conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The trifluoroethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of biologically active molecules, such as anti-inflammatory, anticancer, and antiviral agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its potential biological activity.
Material science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets.
Comparison with Similar Compounds
Ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 5-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 5-iodo-1-(2,2,2-difluoroethyl)pyrazole-3-carboxylate: Similar structure but with a difluoroethyl group instead of trifluoroethyl.
The uniqueness of this compound lies in its combination of the iodine atom and trifluoroethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-2-16-7(15)5-3-6(12)14(13-5)4-8(9,10)11/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBYJXXYQNUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)I)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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